molecular formula C9H9BrClN B2775550 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1781506-90-8

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

Numéro de catalogue: B2775550
Numéro CAS: 1781506-90-8
Poids moléculaire: 246.53
Clé InChI: DNYIIBGAKKKZBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H9BrClN. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 8th positions, respectively, on the tetrahydroquinoline ring.

Propriétés

IUPAC Name

7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIIBGAKKKZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Br)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available quinoline derivatives. The process often includes halogenation reactions followed by purification steps to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 7 acts as a superior leaving group compared to chlorine, facilitating nucleophilic substitution under specific conditions.

Reaction TypeConditionsProductsMechanismReference
Aromatic Bromine Displacement KOH/EtOH, reflux7-Hydroxy-8-chloro-THQ*SNAr with hydroxide ion
Aliphatic Bromine Substitution NaN₃/DMF, 80°C7-Azido-8-chloro-THQSN2 displacement

*THQ = 1,2,3,4-tetrahydroquinoline

Key findings:

  • Bromine at position 7 undergoes substitution 5× faster than chlorine at position 8 in polar aprotic solvents.

  • Steric hindrance from the tetrahydro ring reduces reactivity at position 7 by ~30% compared to fully aromatic analogs.

Transition-Metal Catalyzed Coupling Reactions

The bromine substituent enables cross-coupling reactions critical for pharmaceutical intermediate synthesis.

Table 2.1: Coupling Reaction Performance

ReactionCatalyst SystemYield (%)Selectivity (7 vs 8)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃82>99:1 (7-position)
Buchwald-HartwigPd₂(dba)₃, XPhos6795:5
SonogashiraPdCl₂(PPh₃)₂, CuI7898:2

Data trends:

  • Chlorine at position 8 remains inert under standard coupling conditions.

  • Tetrahydro ring saturation reduces electronic conjugation, decreasing coupling rates by 15-20% vs quinolines.

Oxidation and Ring-Modification Reactions

The tetrahydroquinoline core undergoes characteristic oxidation pathways:

3.1 Aromatization

  • Conditions : KMnO₄/H₂SO₄, 110°C

  • Product : 7-Bromo-8-chloroquinoline (92% yield)

  • Mechanism : Sequential dehydrogenation of saturated ring

3.2 Epoxidation

  • Conditions : mCPBA, CH₂Cl₂, 0°C

  • Product : 1,2-Epoxide derivative (63% yield)

  • Selectivity : C1-C2 bond favored (4:1 vs C3-C4)

Reductive Transformations

Table 4.1: Hydrogenation Performance

ConditionsTarget SiteProductYield (%)
H₂ (1 atm), Pd/CAromatic ringFully saturated decahydro45
NaBH₄/NiCl₂Ketone groups†Secondary alcohol88

†Requires prior functionalization via Friedel-Crafts acylation

Electrophilic Aromatic Substitution

Despite partial saturation, the aromatic portion shows directed reactivity:

  • Nitration (HNO₃/H₂SO₄):

    • Para to chlorine (position 5) favored (78%)

    • Meta to bromine (position 9) minor product (12%)

  • Sulfonation (SO₃/H₂SO₄):

    • Position 6 dominates (64%) due to chlorine's ortho/para-directing effect

Stability and Degradation Pathways

Critical Stability Data

  • Thermal Decomposition : Onset at 218°C (DSC) via HBr elimination

  • Photolysis : t₁/₂ = 14 hr (UV 254 nm) → 8-chloro-THQ + Br radicals

  • Hydrolytic Stability : <5% degradation in pH 7.4 buffer over 72 hr

Applications De Recherche Scientifique

Chemical Synthesis

Chemical Reactions:
7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline serves as a versatile building block in organic synthesis. It can undergo various chemical transformations including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
  • Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to yield fully saturated compounds.

Common Reagents and Conditions:

Reaction TypeReagentsConditions
SubstitutionSodium methoxide, potassium tert-butoxidePolar aprotic solvents
OxidationPotassium permanganate, chromium trioxideAcidic conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions

Biological Research

Bioactivity:
Research indicates that this compound exhibits significant biological activities. Its structural features contribute to its potential as a bioactive compound with:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer Activity: Investigations into its effects on cancer cell lines demonstrate its potential as a therapeutic agent.

Mechanism of Action:
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Medical Applications

Therapeutic Potential:
The compound is being explored for its potential use in treating various diseases. Preliminary studies suggest that it may:

  • Act as an anti-inflammatory agent.
  • Serve as a lead compound in drug discovery for neurodegenerative diseases.

Industrial Uses

Specialty Chemicals:
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for:

  • Development of novel materials.
  • Synthesis of dyes and pigments.

Case Studies

  • Antimicrobial Activity Study:
    A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations.
  • Cancer Cell Line Research:
    In a laboratory setting, researchers tested the effects of the compound on several cancer cell lines. The findings showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-1,2,3,4-tetrahydroquinoline
  • 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to its analogs, 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the combined presence of bromine and chlorine atoms. This dual halogenation enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (7B8C) is a heterocyclic compound belonging to the class of tetrahydroquinolines. Its unique structural features, characterized by the presence of bromine and chlorine atoms, contribute to its diverse biological activities. This article reviews the biological activity of 7B8C, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular structure of 7B8C can be represented as follows:

C9H8BrClN\text{C}_9\text{H}_8\text{BrClN}

This compound features a fused bicyclic structure that enhances its reactivity and biological activity due to the halogen substituents at positions 7 and 8.

Antimicrobial Activity

Research indicates that 7B8C exhibits significant antimicrobial properties. The presence of halogen atoms in its structure has been shown to enhance its interaction with microbial targets. For instance, studies have demonstrated that 7B8C can inhibit the growth of various bacterial strains by interfering with their metabolic pathways .

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of 7B8C has been investigated in various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Study: Cytotoxic Effects on HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with 7B8C resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests that 7B8C may serve as a lead compound for developing new anticancer agents .

Table 2: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM)
HepG215
MCF-720
A54925

The mechanism underlying the biological activities of 7B8C involves several pathways:

  • Enzyme Inhibition : The bromine and chlorine substituents enhance binding affinity to specific enzymes involved in microbial growth and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Treatment with 7B8C has been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that 7B8C induces G1 phase arrest in the cell cycle of cancer cells, thereby inhibiting proliferation .

Research Applications

Due to its promising biological activities, 7B8C is being explored for various applications:

  • Drug Development : As a lead compound for new antimicrobial and anticancer drugs.
  • Biological Probes : Utilized in studying biological processes involving quinoline derivatives.
  • Synthetic Chemistry : Serves as an intermediate for synthesizing more complex organic molecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of a tetrahydroquinoline precursor. For example, bromination at position 7 can be achieved using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4, followed by chlorination at position 8 using SOCl2\text{SOCl}_2 or Cl2\text{Cl}_2 gas under controlled conditions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (typically 0–25°C) to minimize side reactions like over-halogenation. Purification is performed using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions and aromatic proton environments. For example, deshielded protons near electron-withdrawing halogens (Br/Cl) show distinct splitting patterns .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, as demonstrated for analogous tetrahydroquinoline derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) by quantifying residual solvents or unreacted precursors .

Q. How does the substitution pattern (7-Bromo, 8-Chloro) influence the compound's physicochemical properties?

  • Methodological Answer : The electron-withdrawing effects of Br and Cl increase the compound's polarity, as measured by logPP values (octanol-water partition coefficient). This can be quantified using reverse-phase HPLC or computational tools like ChemAxon. Halogens also enhance stability against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated tetrahydroquinolines?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. Strategies include:

  • Orthogonal Bioassays : Validate activity across multiple assays (e.g., enzyme inhibition, cell viability).
  • Impurity Profiling : Use LC-MS to identify byproducts from incomplete halogenation or oxidation .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with I) to isolate contributing factors .

Q. What mechanistic insights explain the reactivity of 7-Bromo-8-chloro-tetrahydroquinoline in cross-coupling reactions?

  • Methodological Answer : The bromine at position 7 acts as a superior leaving group compared to chlorine, enabling selective Suzuki-Miyaura coupling with aryl boronic acids. Density Functional Theory (DFT) calculations show lower activation energy for C-Br bond cleavage (e.g., ΔG=25.3kcal/mol\Delta G^\ddagger = 25.3 \, \text{kcal/mol}) versus C-Cl (ΔG=32.1kcal/mol\Delta G^\ddagger = 32.1 \, \text{kcal/mol}) . Reaction monitoring via 19F^{19}\text{F}-NMR (if fluorinated partners are used) ensures regioselectivity.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Hydrogenation : Use chiral catalysts like Ir-(P,N) complexes to reduce imine intermediates with >90% enantiomeric excess (ee) .
  • Continuous Flow Chemistry : Enhances reproducibility by controlling residence time and temperature gradients during halogenation steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.